molecular formula C8H12ClFN2O3S B2817277 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856097-65-8

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2817277
CAS No.: 1856097-65-8
M. Wt: 270.7
InChI Key: WADYPEHYOIFPIL-UHFFFAOYSA-N
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Description

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a unique compound characterized by its pyrazole ring substituted with ethoxymethyl, fluoroethyl, and sulfonyl chloride groups

Preparation Methods

The synthesis of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves a multi-step synthetic route:

  • Starting Materials: : The synthesis begins with the preparation of the pyrazole core, which can be derived from the condensation of hydrazine with an appropriate diketone.

  • Functionalization: : The ethoxymethyl and fluoroethyl substituents are introduced through nucleophilic substitution reactions. Reaction conditions often involve the use of alkyl halides and bases to facilitate the substitution.

Industrial production methods may include optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to enhance yield and purity.

Chemical Reactions Analysis

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:

  • Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives.

  • Oxidation and Reduction: : Depending on the reagents used, the compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.

  • Substitution Reactions: : The fluoroethyl group can participate in substitution reactions under suitable conditions, potentially forming new derivatives with varied functional groups.

Common reagents used in these reactions include amines (for nucleophilic substitution), oxidizing agents such as hydrogen peroxide or sodium periodate (for oxidation), and reducing agents like lithium aluminum hydride (for reduction). Major products formed from these reactions include sulfonamides, sulfonic acids, and substituted pyrazole derivatives.

Scientific Research Applications

The compound 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is utilized in various scientific research applications:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as a scaffold for developing enzyme inhibitors or receptor antagonists.

  • Chemical Biology: : The compound's reactive sulfonyl chloride group makes it valuable in bioconjugation techniques, allowing for the labeling of biomolecules.

  • Industrial Applications: : Its unique reactivity profile is explored in the synthesis of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride depends on its application:

  • Enzyme Inhibition: : When used as an enzyme inhibitor, the compound binds to the active site of the target enzyme, forming a covalent bond via its sulfonyl chloride group, thereby blocking the enzyme's activity.

  • Bioconjugation: : In chemical biology applications, the sulfonyl chloride group reacts with nucleophilic sites on proteins or other biomolecules, forming stable sulfonamide linkages.

Comparison with Similar Compounds

3-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds:

  • 4-sulfamoylphenylpyrazole: : Unlike this compound, this compound has a phenyl group instead of an ethoxymethyl group, altering its chemical reactivity and biological activity.

  • 2-fluoroethylsulfonyl chloride: : This simpler compound lacks the pyrazole ring and ethoxymethyl substituent, making it less versatile in synthetic applications.

  • Ethoxymethylsulfonyl chloride: : Without the fluoroethyl and pyrazole components, it serves as a more basic sulfonylation reagent but lacks the specific functionalities of the target compound.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClFN2O3S/c1-2-15-6-7-8(16(9,13)14)5-12(11-7)4-3-10/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADYPEHYOIFPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1S(=O)(=O)Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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